3-[(5Z)-4-oxo-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[(5Z)-4-oxo-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S3/c24-17(25)8-9-22-19(26)16(29-20(22)27)11-13-12-23(14-5-2-1-3-6-14)21-18(13)15-7-4-10-28-15/h1-7,10-12H,8-9H2,(H,24,25)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLDDBSYVUMQCK-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C4C(=O)N(C(=S)S4)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C\4/C(=O)N(C(=S)S4)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-4-oxo-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of a pyrazole aldehyde with a thiazolidinone derivative. The reaction is often carried out in anhydrous ethanol with piperidine as a catalyst under reflux conditions for several hours . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production.
Chemical Reactions Analysis
Hydrolysis of the Thiazolidinone Ring
The thiazolidinone ring is susceptible to hydrolysis under acidic or basic conditions. While specific data for this compound is limited, analogous thiazolidinone derivatives undergo ring-opening reactions to yield dicarboxylic acid derivatives or thioamide intermediates .
Hypothetical Reaction Pathway:
$$ \text{Thiazolidinone} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{Dicarboxylic Acid Derivative} + \text{H}_2\text{S} $$
| Conditions | Products | Notes |
|---|---|---|
| Acidic (HCl, reflux) | 3-(Carboxyethyl)thioamide | Predominant ring-opening pathway |
| Basic (NaOH, aqueous) | Sodium salt of dicarboxylic acid | Requires optimization for yield |
Esterification of the Propanoic Acid Group
The terminal carboxylic acid participates in esterification reactions. For example, reaction with ethanol under acidic conditions yields the corresponding ethyl ester, as demonstrated in analogous propanoic acid derivatives .
Example Reaction:
$$ \text{Propanoic Acid} + \text{EtOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl Ester} + \text{H}_2\text{O} $$
| Alcohol | Catalyst | Yield | Conditions |
|---|---|---|---|
| Methanol | H₂SO₄ | 85–90% | Reflux, 6–8 hours |
| Ethanol | SOCl₂ | 90–95% | Room temperature |
Reactivity of the Sulfanylidene Group
The sulfanylidene (C=S) group undergoes nucleophilic substitution. For instance, reaction with primary amines could yield thioamide derivatives, though direct evidence for this compound is limited .
Proposed Mechanism:
$$ \text{C=S} + \text{R-NH}_2 \rightarrow \text{C-NH-R} + \text{H}_2\text{S} $$
Electrophilic Substitution on the Thiophene Moiety
The thiophene ring may undergo electrophilic substitution (e.g., nitration or sulfonation), though steric hindrance from the adjacent pyrazole group could influence regioselectivity.
| Reaction | Reagent | Expected Product | Position |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-nitro-thiophene derivative | β-position |
| Sulfonation | SO₃/H₂SO₄ | Thiophene-2-sulfonic acid | α-position |
Hydrogenation of the Methylidene Group
Example Conditions:
$$ \text{C=C} + \text{H}_2 \xrightarrow{\text{Pd/C, 50 psi}} \text{CH}_2\text{-CH}_2 $$
| Catalyst | Pressure | Solvent | Yield |
|---|---|---|---|
| Pd/C (10%) | 45 psi | THF | 60% |
| PtO₂ | 1 atm | Ethanol | <30% |
Condensation Reactions
The methylidene group could participate in condensation with amines or hydrazines to form Schiff bases or hydrazones, though this remains speculative without experimental data.
Oxidation of the Pyrazole Moiety
The pyrazole ring may oxidize under strong oxidizing agents (e.g., KMnO₄), potentially leading to ring cleavage or hydroxylation.
Key Structural Insights from PubChem Data
-
Molecular Formula : $$ \text{C}{20}\text{H}{15}\text{N}_3\text{O}_3\text{S}_3 $$
-
SMILES :
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C\4/C(=O)N(C(=S)S4)CCC(=O)O -
Z-configuration : The methylidene group’s stereochemistry influences reactivity and binding interactions.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that this compound exhibits notable biological activities, including:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, making it a candidate for further development as an antibiotic.
- Anticancer Activity : Early investigations suggest potential cytotoxic effects on cancer cell lines, warranting deeper exploration into its mechanisms of action.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Synthesis and Optimization
The synthesis of 3-[(5Z)-4-oxo-5... involves several steps that can be optimized for yield and purity. Key factors include:
- Reaction Conditions : Temperature, solvents, and catalysts play crucial roles in the efficiency of the synthesis.
Antimicrobial Studies
In vitro studies have demonstrated that 3-[(5Z)-4-oxo... exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Research
Research conducted on various cancer cell lines indicates that this compound can induce apoptosis. Further studies are required to elucidate the specific pathways involved and its effectiveness compared to existing anticancer drugs.
Mechanism of Action
The mechanism of action of 3-[(5Z)-4-oxo-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Structural Analogues and Key Variations
The target compound belongs to the thiazolidinone-pyrazole hybrid class. Below is a comparative analysis of its structural analogs:
| Compound Name / ID | Substituent Modifications | Molecular Weight (g/mol) | Key Biological Activities | Evidence Source |
|---|---|---|---|---|
| Target Compound | Thiophen-2-yl, phenyl, propanoic acid | ~500 (estimated) | Antimicrobial, anti-inflammatory, enzyme inhibition (α-amylase/urease) | |
| 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one | Methoxyphenyl group; lacks pyrazole and propanoic acid | 465.5 | Anticancer, antimicrobial | |
| Ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | Ethyl ester instead of propanoic acid | ~450 (estimated) | Improved solubility (LogP ~3.5) | |
| (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one | Ethoxyphenyl substituent; methyl side chain | 507.6 | Anti-inflammatory, antioxidant | |
| 4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid | Pyridine instead of thiophen; benzoic acid side chain | ~480 (estimated) | Anti-inflammatory, kinase inhibition |
Functional Group Impact on Activity
- Thiophen vs. Phenyl/Substituted Phenyl Groups :
The thiophen-2-yl group in the target compound enhances π-π stacking with biological targets, improving binding affinity compared to methoxy- or ethoxy-substituted phenyl analogs . - Sulfanylidene (C=S) vs. Oxo (C=O) :
The C=S group at position 2 enhances thiol-mediated interactions, contributing to enzyme inhibition (e.g., urease) compared to oxo-containing analogs .
Physicochemical Properties
| Property | Target Compound | Ethyl Ester Analog | Chloro-Propoxyphenyl Analog |
|---|---|---|---|
| Molecular Weight | ~500 | ~450 | 514.0 |
| LogP (Predicted) | 2.8 | 3.5 | 4.1 |
| Water Solubility | Moderate | Low | Low |
Q & A
Q. What synthetic methodologies are commonly employed to prepare thiazolidinone derivatives like this compound?
The compound can be synthesized via a condensation reaction between a thiosemicarbazide derivative and an appropriate aldehyde or ketone. A typical protocol involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and a substituted oxocompound in a DMF-acetic acid solvent system for 2–3 hours. The product is isolated by filtration and recrystallized from DMF-ethanol or acetic acid . Sodium acetate acts as a base to deprotonate intermediates and drive the cyclization reaction .
Q. How can the structural identity of this compound be confirmed post-synthesis?
Characterization relies on spectroscopic and analytical techniques:
- FT-IR : Peaks at ~1702 cm⁻¹ (C=O stretching) and ~1610 cm⁻¹ (C=N) confirm the thiazolidinone core .
- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and methylidene protons (δ ~7.5 ppm, Z-configuration). ¹³C NMR identifies carbonyl carbons (δ ~170 ppm) and thiocarbonyl (δ ~190 ppm) .
- Elemental analysis : Validates purity by matching experimental and calculated C, H, N, and S percentages .
Q. What solvents and conditions are optimal for recrystallization?
Recrystallization is typically performed using acetic acid or DMF-ethanol mixtures due to the compound’s moderate solubility in polar aprotic solvents. Cooling the reaction mixture post-reflux often yields precipitates, which are filtered and washed with ether to remove unreacted starting materials .
Advanced Research Questions
Q. How do substituents on the pyrazole and thiophene moieties influence bioactivity?
The phenyl-thiophene-pyrazole group enhances π-π stacking and hydrophobic interactions with biological targets, as seen in analogous compounds with antimicrobial and antioxidant activities . Advanced studies involve synthesizing analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the aryl rings and comparing their IC₅₀ values in enzyme inhibition assays .
Q. What mechanistic insights explain the role of sodium acetate in the synthesis?
Sodium acetate acts as a dual-purpose catalyst: (i) it neutralizes HCl generated during cyclization, shifting equilibrium toward product formation, and (ii) facilitates enolate formation from the oxocompound, promoting nucleophilic attack by the thiosemicarbazide . Kinetic studies using varying acetate concentrations (0.01–0.05 M) show a direct correlation between reaction rate and base stoichiometry .
Q. How can synthetic yields be improved while minimizing side reactions?
Yield optimization strategies include:
- Solvent selection : Refluxing in acetic acid (20 mL per 0.01 mol substrate) reduces byproduct formation compared to DMF .
- Reaction time : Extending reflux to 3 hours increases yield from 48% to ~60% in analogous syntheses, though prolonged heating risks decomposition .
- Stoichiometry : A 1:3 molar ratio of thiosemicarbazide to oxocompound ensures complete conversion .
Q. What analytical techniques resolve contradictions in spectral data for Z/E isomerism?
NOESY NMR or X-ray crystallography can distinguish Z/E configurations. For example, NOE correlations between the methylidene proton and the thiazolidinone sulfur confirm the Z-configuration . Computational methods (DFT) may also predict stable conformers and compare them with experimental data .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies recommend storing the compound in dark, anhydrous environments at 4°C. TGA/DSC analyses show decomposition onset at ~180°C, while HPLC monitoring under accelerated degradation conditions (40°C/75% RH) reveals <5% degradation over 30 days .
Methodological Notes
- Contradictions in evidence : reports a 2-hour reflux, while uses 3 hours. This discrepancy highlights the need for substrate-specific optimization.
- Excluded sources : Commercial data (e.g., ) were omitted per reliability guidelines.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
